N,N-Diallylaniline

概要

説明

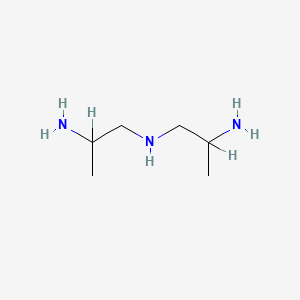

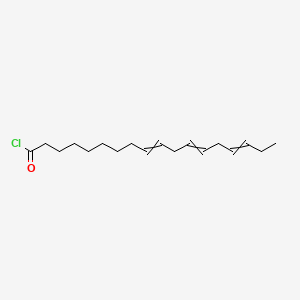

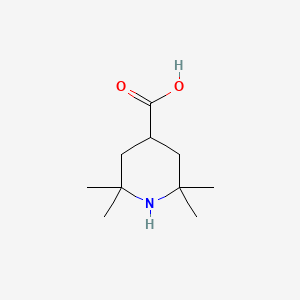

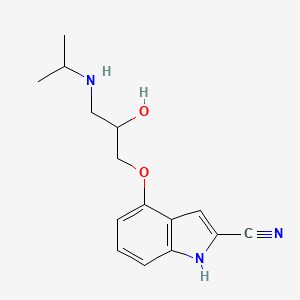

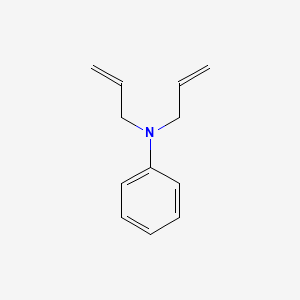

N,N-Diallylaniline is a chemical compound with the molecular formula C12H15N . It is an important class of compounds which are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines .

Synthesis Analysis

N,N-Diallylanilines can be synthesized by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature . This reaction gives N,N-diallylanilines in good yield. Hydrotalcites (HTs) are mild and efficient catalysts, which can be easily recovered and reused .

Molecular Structure Analysis

The molecular structure of N,N-Diallylaniline consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.120453 Da .

Chemical Reactions Analysis

N,N-Diallylanilines are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines . They are involved in C–H functionalization approach to N-alkylindoles proceeding via a double, site-selective C (sp3)–H/C (sp2)–H [4 + 1] annulation .

Physical And Chemical Properties Analysis

The molecular weight of N,N-Diallylaniline is 173.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .

科学的研究の応用

Preparation of Photo-Triggered and Photo-Calibrated NO Donors

“N,N-Diallylaniline” derivatives have been used for the preparation of photo-triggered and photo-calibrated NO donors . These N-Nitroso push–pull dyes are unique NO donors, whose NO release is triggered by light and accompanied by a concomitant fluorescence turn-on . This method is readily employed for the preparation of N-nitrosated rhodamine and coumarin dyes .

Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer

“N,N-Diallylaniline” can be temporarily oxidized to N,N-dialkylaniline N-oxides, which allows for the controlled elaboration of anilines . This process allows access to a diverse array of aminophenols, aminoarylsulfonates, alkylated anilines, and aminoanilines in a single laboratory operation .

Selective Monoallylation of Anilines

“N,N-Diallylaniline” can be used in the selective monoallylation of anilines . This transformation method has been significantly studied due to its versatility and broad application .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

作用機序

Target of Action

N,N-Diallylaniline is a type of organic compound known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . .

Mode of Action

A theoretical investigation of the action mechanisms of n,n-di-alkylated diarylamine antioxidants suggests that the hydrogen atom transfer or more precisely the proton-coupled electron transfer from antioxidant to a particular free radical is the most probable action mechanism .

Biochemical Pathways

Diarylamines are known to participate in various biochemical reactions, particularly those involving electron transfer .

Result of Action

Based on its structural similarity to other diarylamines, it may exhibit antioxidant properties, acting to neutralize free radicals .

特性

IUPAC Name |

N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPLMHXHKPZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211506 | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diallylaniline | |

CAS RN |

6247-00-3 | |

| Record name | N,N-Diallylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。